An In-depth Technical Guide to 4-Bromo-2-methoxynicotinic Acid: Structure, Synthesis, and Application
An In-depth Technical Guide to 4-Bromo-2-methoxynicotinic Acid: Structure, Synthesis, and Application
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on 4-Bromo-2-methoxynicotinic acid. It delves into the molecule's fundamental chemical properties, provides detailed protocols for its synthesis and derivatization, and explores its significance as a versatile building block in modern pharmaceutical research.
Introduction: A Versatile Heterocyclic Scaffold
4-Bromo-2-methoxynicotinic acid is a substituted pyridine derivative that has emerged as a valuable intermediate in synthetic organic and medicinal chemistry. Its unique trifunctional nature—featuring a reactive bromine atom, a modifiable carboxylic acid, and an electron-rich methoxy-substituted pyridine ring—provides a powerful platform for constructing complex molecular architectures. This guide will elucidate the key attributes of this compound, providing the foundational knowledge necessary for its effective utilization in the laboratory.
Chemical Identity and Physicochemical Properties
A precise understanding of a compound's identity and physical characteristics is the bedrock of reproducible science. These properties dictate handling, storage, and reaction conditions.
Chemical Structure and Nomenclature
The structural arrangement of 4-Bromo-2-methoxynicotinic acid is fundamental to its reactivity. The bromine atom at the C4 position, para to the ring nitrogen, is a prime site for metal-catalyzed cross-coupling reactions. The methoxy group at C2 and the carboxylic acid at C3 offer additional points for chemical modification.
Caption: Chemical structure of 4-Bromo-2-methoxynicotinic acid.
Physicochemical Data
The following table summarizes the key identifiers and physical properties of 4-Bromo-2-methoxynicotinic acid. Proper storage, at 2-8°C under an inert atmosphere, is recommended to ensure long-term stability.
| Property | Value | Reference |
| IUPAC Name | 4-Bromo-2-methoxypyridine-3-carboxylic acid | - |
| CAS Number | 1211579-98-4 | [1] |
| Molecular Formula | C₇H₆BrNO₃ | - |
| Molecular Weight | 232.03 g/mol | - |
| Appearance | Solid (form may vary) | - |
| Melting Point | Data not available; related compound 4-Bromo-2-methoxybenzoic acid melts at 155-159°C. | [2] |
| Storage | 2-8°C, under inert gas | - |
Spectroscopic Characterization
Confirming the identity and purity of a synthesized compound is paramount. While specific spectra for this exact molecule are not widely published, its structure allows for the confident prediction of key spectroscopic signals based on well-established principles of NMR, IR, and mass spectrometry.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals. The two aromatic protons on the pyridine ring should appear as doublets in the 7.0-8.5 ppm region. The methoxy group (-OCH₃) will present as a sharp singlet around 3.9-4.1 ppm. The acidic proton of the carboxylic acid (-COOH) will be a broad singlet, typically downfield (>10 ppm), though its visibility can depend on the solvent used.[2][4]
-
¹³C NMR: The carbon NMR spectrum will reveal seven distinct carbon signals. The carboxyl carbon will be the most downfield signal, typically in the 165-175 ppm range. The aromatic carbons will appear between 110-160 ppm, with the carbon attached to the bromine being significantly influenced by the halogen's electronic effects. The methoxy carbon will resonate around 55-60 ppm.[5][6]
Infrared (IR) Spectroscopy
The IR spectrum provides clear evidence of the key functional groups.[3]
-
A very broad absorption band is expected from approximately 2500 to 3300 cm⁻¹, characteristic of the O-H stretch of the carboxylic acid dimer.
-
A strong, sharp peak will appear around 1700-1730 cm⁻¹ due to the C=O (carbonyl) stretch of the carboxylic acid.
-
Multiple peaks in the 1400-1600 cm⁻¹ region will correspond to the C=C and C=N stretching vibrations within the pyridine ring.
-
A distinct C-O stretching band for the methoxy group should be visible around 1250 cm⁻¹ and 1050 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight. Using electrospray ionization (ESI), the molecule would be expected to show a prominent ion corresponding to [M+H]⁺ at m/z 232.0 and 234.0, reflecting the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). The [M-H]⁻ ion at m/z 230.0 and 232.0 would also be expected in negative ion mode.
Synthesis and Purification
The synthesis of 4-Bromo-2-methoxynicotinic acid can be approached from several precursors. A common and logical strategy involves the methylation of the corresponding 2-hydroxy derivative, a reaction that is well-documented for analogous structures.[2][7]
Caption: Plausible synthesis workflow for 4-Bromo-2-methoxynicotinic acid.
Detailed Experimental Protocol: O-Methylation
This protocol is adapted from a standard procedure for the methylation of a hydroxy-aromatic acid.[2]
Materials:
-
4-Bromo-2-hydroxynicotinic acid
-
N,N-Dimethylformamide (DMF), anhydrous
-
Potassium carbonate (K₂CO₃), anhydrous
-
Iodomethane (CH₃I)
-
Ethyl acetate
-
Deionized water
-
Saturated brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a dry, round-bottom flask equipped with a magnetic stir bar, dissolve 4-Bromo-2-hydroxynicotinic acid (1.0 eq) in anhydrous DMF.
-
Addition of Reagents: To the solution, add potassium carbonate (3.0 eq) followed by the dropwise addition of iodomethane (2.5 eq).
-
Causality Note: Potassium carbonate acts as a base to deprotonate the hydroxyl group, forming a more nucleophilic phenoxide that readily attacks the electrophilic methyl iodide. A slight excess of methyl iodide ensures the reaction goes to completion.
-
-
Reaction: Stir the mixture vigorously at room temperature for 18-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, remove the DMF under reduced pressure. Dissolve the resulting residue in ethyl acetate and wash with deionized water. Separate the aqueous layer and back-extract twice with ethyl acetate.
-
Purification: Combine all organic layers, wash with saturated brine, and dry over anhydrous sodium sulfate. Filter the mixture and concentrate the filtrate under vacuum to yield the crude product.
-
Final Purification: Purify the crude solid by either recrystallization or column chromatography on silica gel to obtain pure 4-Bromo-2-methoxynicotinic acid.
Chemical Reactivity and Derivatization
The synthetic utility of 4-Bromo-2-methoxynicotinic acid stems from its three distinct reactive sites, which can be addressed with high selectivity.
Caption: Key reactive sites and derivatization pathways.
Palladium-Catalyzed Cross-Coupling
The carbon-bromine bond at the C4 position is the most versatile handle for elaboration. It is an excellent substrate for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[8][9] This allows for the direct formation of a C-C bond, linking the pyridine core to a wide variety of aryl or heteroaryl boronic acids.
-
Causality Insight: The electron-withdrawing nature of the pyridine ring and the carboxylic acid facilitate the rate-limiting oxidative addition step of the palladium(0) catalyst into the C-Br bond, making these reactions efficient.[10]
Representative Protocol: Suzuki-Miyaura Cross-Coupling
This protocol outlines a general procedure for coupling an arylboronic acid to the 4-bromo-2-methoxynicotinic acid scaffold.[7][11]
Materials:
-
4-Bromo-2-methoxynicotinic acid (1.0 eq)
-
Arylboronic acid (1.2 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃ or Na₂CO₃, 2.0-3.0 eq)
-
Solvent system (e.g., Toluene/Water or 1,4-Dioxane/Water)
Procedure:
-
Inert Atmosphere: To a Schlenk flask, add 4-Bromo-2-methoxynicotinic acid, the arylboronic acid, and the base.
-
Solvent Addition: Add the solvent mixture (e.g., 4:1 Dioxane/Water).
-
Degassing: Bubble argon or nitrogen gas through the stirred mixture for 20-30 minutes to remove dissolved oxygen.
-
Trustworthiness Note: This step is critical. Oxygen can oxidize the Pd(0) active catalyst to an inactive Pd(II) state, halting the catalytic cycle.
-
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst.
-
Reaction: Heat the reaction mixture to 80-100°C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Work-up and Purification: Cool the reaction to room temperature, dilute with water, and acidify with dilute HCl. Extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers, dry, and concentrate. Purify the crude product via column chromatography.
Carboxylic Acid Modifications
The carboxylic acid group is readily converted into other functionalities. Standard amide coupling reactions (using reagents like HATU or EDC) with various amines can generate a library of amide derivatives. Esterification can also be achieved under standard Fischer conditions with an alcohol and a catalytic amount of strong acid.
Applications in Drug Discovery
Nicotinic acid and its derivatives are privileged structures in medicinal chemistry, known to exhibit a wide range of biological activities.[12] 4-Bromo-2-methoxynicotinic acid serves as a key building block for more complex molecules, particularly in the development of kinase inhibitors and other targeted therapies. Its structure allows for selective functionalization, enabling chemists to systematically explore structure-activity relationships (SAR) and optimize compounds for potency, selectivity, and pharmacokinetic properties.
Conclusion
4-Bromo-2-methoxynicotinic acid is a high-value chemical intermediate characterized by its versatile and predictable reactivity. A thorough understanding of its properties, spectroscopic signatures, and reaction protocols, as detailed in this guide, empowers researchers to leverage its full potential. Its capacity for selective modification via cross-coupling and functional group interconversion makes it an indispensable tool for the synthesis of novel chemical entities in the pursuit of new therapeutics.
References
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Harris, E. B. J., et al. (2014). Which conditions are favorable for the efficient Suzuki coupling? ResearchGate. Retrieved February 23, 2026, from [Link]
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Amini, M., Bagherzadeh, M., Moradi-Shoeili, Z., & Boghaei, D. M. (2012). Pd(OAc)2 without added ligand as an active catalyst for Mizoroki–Heck reaction in aqueous media. RSC Advances. Retrieved February 23, 2026, from [Link]
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Field, L. D., Sternhell, S., & Kalman, J. R. (2012). Basic 1H- and 13C-NMR Spectroscopy. Retrieved February 23, 2026, from [Link]
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Gafner, F., et al. (2017). 15N-, 13C- and 1H-NMR Spectroscopy Characterization and Growth Inhibitory Potency of a Combi-Molecule Synthesized by Acetylation of an Unstable Monoalkyltriazene. PMC. Retrieved February 23, 2026, from [Link]
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Chemistry Stack Exchange. (2021). Elucidating an unknown compound using 1H- and 13C-NMR spectral data. Retrieved February 23, 2026, from [Link]
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Quibell, J. M., Perry, G. J. P., Cannas, D. M., & Larrosa, I. (2018). SUPPORTING INFORMATION - Transition-Metal-Free Decarboxylative Bromination of Aromatic Carboxylic Acids. The Royal Society of Chemistry. Retrieved February 23, 2026, from [Link]
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PrepChem.com. (n.d.). Synthesis of A. 4-Bromo-2-methoxyaniline. Retrieved February 23, 2026, from [Link]
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Beilstein Journals. (n.d.). Supplementary Information. Retrieved February 23, 2026, from [Link]
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Khan, I., et al. (2018). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction. PMC. Retrieved February 23, 2026, from [Link]
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Organic Syntheses. (n.d.). Resorcinol, 4-bromo. Retrieved February 23, 2026, from [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved February 23, 2026, from [Link]
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NIST. (n.d.). 4-Bromobutyric acid. NIST WebBook. Retrieved February 23, 2026, from [Link]
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Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction. (2022). Malaysian Journal of Chemistry. Retrieved February 23, 2026, from [Link]
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved February 23, 2026, from [Link]
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PubChem. (n.d.). 4-Bromo-2-methylhexanoic acid. Retrieved February 23, 2026, from [Link]
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